(2E)-2-[cyano(4-methoxyphenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile
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Overview
Description
(2E)-2-[cyano(4-methoxyphenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as cyano, methoxy, hydroxy, and oxo groups
Preparation Methods
The synthesis of (2E)-2-[cyano(4-methoxyphenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile typically involves multi-step organic reactions. The synthetic route often starts with the preparation of intermediate compounds, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
(2E)-2-[cyano(4-methoxyphenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism by which (2E)-2-[cyano(4-methoxyphenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, such as enzyme inhibition or activation, signal transduction, and gene expression. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and resulting in various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, (2E)-2-[cyano(4-methoxyphenyl)methylidene]-4-hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6,7-dicarbonitrile stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Disilanes: Organosilicon compounds with Si-Si bonds, which have different electronic properties and applications.
Ethyl 3-(furan-2-yl)propionate: A compound used in the food industry with different functional groups and applications.
Ethyl acetoacetate: A compound used in organic synthesis with keto-enol tautomerism
Properties
Molecular Formula |
C19H10N4O4 |
---|---|
Molecular Weight |
358.3 g/mol |
IUPAC Name |
(2E)-2-[cyano-(4-methoxyphenyl)methylidene]-4-hydroxy-3-oxo-1,4-benzoxazine-6,7-dicarbonitrile |
InChI |
InChI=1S/C19H10N4O4/c1-26-14-4-2-11(3-5-14)15(10-22)18-19(24)23(25)16-6-12(8-20)13(9-21)7-17(16)27-18/h2-7,25H,1H3/b18-15- |
InChI Key |
ZCCXHSBCXDXSGU-SDXDJHTJSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C(=C\2/C(=O)N(C3=C(O2)C=C(C(=C3)C#N)C#N)O)/C#N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=C2C(=O)N(C3=C(O2)C=C(C(=C3)C#N)C#N)O)C#N |
Origin of Product |
United States |
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